3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride
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Overview
Description
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the aminoethyl and methyl groups. The nitrile group is then added to the 4-position of the indole ring. The final step involves the formation of the hydrochloride salt.
Indole Core Formation: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of Aminoethyl and Methyl Groups: The aminoethyl group can be introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the indole are reacted together. The methyl group can be added via alkylation using methyl iodide.
Nitrile Group Addition: The nitrile group can be introduced through a Sandmeyer reaction, where the corresponding diazonium salt is reacted with copper(I) cyanide.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a neurotransmitter analog and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure, known for its role as a neurotransmitter.
Serotonin: Another indole derivative, widely studied for its role in mood regulation and other physiological functions.
Melatonin: An indole derivative involved in regulating sleep-wake cycles.
Uniqueness
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group at the 4-position and the presence of both aminoethyl and methyl groups make it a versatile compound for various applications.
Properties
CAS No. |
2408969-96-8 |
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Molecular Formula |
C12H14ClN3 |
Molecular Weight |
235.7 |
Purity |
95 |
Origin of Product |
United States |
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